2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride
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Overview
Description
2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 2-methyl-1,3-oxazole-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving β-hydroxy amides and reagents like DAST or Deoxo-Fluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the oxazole derivative reacts with piperazine under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring.
Scientific Research Applications
2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-oxazole-4-carbonitrile
- 2-Methyl-2-oxazoline
- 4-(2-Methyl-1,3-oxazole-4-carbonyl)piperazine
Uniqueness
2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)-(2-methylpiperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-5-11-3-4-13(7)10(14)9-6-15-8(2)12-9;/h6-7,11H,3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOOQESPEVDFON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=COC(=N2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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